4-Cyano-2-methoxybenzylamine

CAS No.: 182159-14-4

Cat. No.: VC5061969

Molecular Formula: C9H10N2O

Molecular Weight: 162.192

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 182159-14-4 |

|---|---|

| Molecular Formula | C9H10N2O |

| Molecular Weight | 162.192 |

| IUPAC Name | 4-(aminomethyl)-3-methoxybenzonitrile |

| Standard InChI | InChI=1S/C9H10N2O/c1-12-9-4-7(5-10)2-3-8(9)6-11/h2-4H,6,11H2,1H3 |

| Standard InChI Key | JNJAPMLMOXTHJP-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1)C#N)CN |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

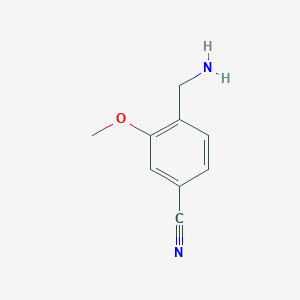

4-Cyano-2-methoxybenzylamine, systematically named 4-(aminomethyl)-3-methoxybenzonitrile, features a benzene ring substituted with a methoxy group (-OCH) at position 3, a cyano group (-CN) at position 4, and an aminomethyl group (-CHNH) at position 1 (Figure 1). Its molecular weight is 162.19 g/mol, and its IUPAC-standardized SMILES representation is COC1=C(C=CC(=C1)C#N)CN. The compound’s planar structure and electron-withdrawing cyano group contribute to its polarity, though experimental solubility data remain unreported.

Table 1: Key Identifiers of 4-Cyano-2-Methoxybenzylamine

| Property | Value |

|---|---|

| CAS No. | 182159-14-4 |

| Molecular Formula | |

| Molecular Weight | 162.19 g/mol |

| IUPAC Name | 4-(aminomethyl)-3-methoxybenzonitrile |

| SMILES | COC1=C(C=CC(=C1)C#N)CN |

| InChI Key | JNJAPMLMOXTHJP-UHFFFAOYSA-N |

Synthetic Routes and Methodological Advances

Table 2: Hypothetical Synthesis Pathway

| Step | Reagents/Conditions | Intermediate |

|---|---|---|

| 1 | SOCl, 80–90°C, 2h | 3-Methoxy-4-methylbenzoyl chloride |

| 2 | NH (aq), 80°C | 3-Methoxy-4-methylbenzamide |

| 3 | SOCl, 60–80°C, 0.5–4h | 3-Methoxy-4-methylbenzonitrile |

| 4 | NBS, AIBN, 60–90°C, 3–5h | 3-Methoxy-4-bromomethylbenzonitrile |

| 5 | NH, DMSO, 60°C, 2h | 4-Cyano-2-methoxybenzylamine |

This pathway mirrors methods used for synthesizing structurally similar nitriles and benzylamines, though experimental validation is required .

Challenges and Optimization

Key challenges include regioselective bromination and minimizing side reactions during amination. The use of radical initiators like azobisisobutyronitrile (AIBN) in bromination steps improves yield and selectivity . Solvent choice (e.g., 1,2-dichloroethane) also critically influences reaction efficiency .

Spectroscopic and Physicochemical Profiling

Spectral Signatures

While experimental spectral data for 4-cyano-2-methoxybenzylamine are scarce, related compounds provide insights:

-

IR Spectroscopy: Expected peaks include ~2240 cm, ~3350 cm, and ~1250 cm.

-

NMR: NMR would show methoxy protons as a singlet (~δ 3.8 ppm), aromatic protons between δ 6.8–7.5 ppm, and aminomethyl protons as a broad singlet (~δ 1.5–2.5 ppm) .

Stability and Reactivity

The electron-withdrawing cyano group likely enhances the compound’s stability toward oxidation but may render the aminomethyl group susceptible to nucleophilic attack. Storage under inert conditions is advisable to prevent degradation.

Industrial and Research Considerations

Scalability and Production

Future Research Directions

-

Synthetic Optimization: Developing catalytic methods to replace stoichiometric reagents like NBS.

-

Biological Screening: Evaluating affinity for G protein-coupled receptors beyond melatonin receptors.

-

Material Science Applications: Exploring use in organic semiconductors due to its conjugated π-system.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume